molecular formula C12H11IN2OS B3734267 1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

Cat. No. B3734267
M. Wt: 358.20 g/mol
InChI Key: ISAWUBNNBQLERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone, also known as IMI-2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thioether derivative of imidazole and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is not fully understood, but it is thought to involve the inhibition of enzymes that are involved in the production of reactive oxygen species (ROS) and the development of oxidative stress. This compound has also been found to have anti-inflammatory effects and may help to reduce inflammation in the brain.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes that are involved in the development of neurodegenerative diseases, the reduction of oxidative stress and inflammation in the brain, and the promotion of neuroprotection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone in laboratory experiments is its ability to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases. This makes it a valuable tool for studying the mechanisms of these diseases and for developing potential treatments. However, one limitation of using 1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is that its exact mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as a tool for studying the brain and nervous system. Additionally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more widely available for scientific research.

Scientific Research Applications

1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have neuroprotective effects and has been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-iodophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-2-4-10(13)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAWUBNNBQLERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5970772

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-iodophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.